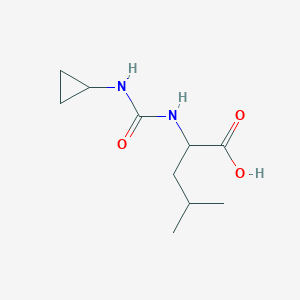

2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid

Description

2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid is a synthetic small molecule characterized by a 4-methylpentanoic acid backbone substituted with a cyclopropylcarbamoylamino group at the second carbon. These analogs often target Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus (QRSA) . The cyclopropylcarbamoylamino moiety may influence target specificity, solubility, or resistance profiles compared to other functional groups, such as thioxothiazolidin or laurate chains in related compounds.

Properties

IUPAC Name |

2-(cyclopropylcarbamoylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-6(2)5-8(9(13)14)12-10(15)11-7-3-4-7/h6-8H,3-5H2,1-2H3,(H,13,14)(H2,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZINYIGTFCCME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid typically involves the reaction of cyclopropyl isocyanate with 4-methylpentanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropylcarbamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbamoyl group can form stable complexes with these targets, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares 2-(cyclopropylcarbamoylamino)-4-methylpentanoic acid with key analogs, focusing on structural features, antibacterial activity, and mechanisms.

Structural Analogues and Antibacterial Activity

Table 1: Structural and Activity Comparison of 4-Methylpentanoic Acid Derivatives

Key Structural Determinants of Activity

- Thioxothiazolidin Derivatives (): The thioxothiazolidin ring and substituted phenyl group in these analogs enhance binding to bacterial targets, achieving MICs of 2 µg/mL against MRSA and QRSA. Their low cytotoxicity suggests selective targeting of bacterial over mammalian cells .

- 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid (–6): The laurate (dodecanoyloxy) and isobutyryloxy groups synergistically disrupt bacterial membranes, particularly in Gram-positive pathogens. At 3.12 µg/mL, this compound inhibits S. aureus growth, outperforming lauric acid by 8-fold .

- Cyclopropylcarbamoylamino Group: While direct data are lacking, the cyclopropyl group may improve metabolic stability or reduce off-target interactions compared to bulkier substituents like dodecanoyloxy.

Spectrum of Activity

Biological Activity

2-(Cyclopropylcarbamoylamino)-4-methylpentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H18N2O2

- Molecular Weight : 198.26 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. Research indicates that this compound may exhibit various pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Antitumor Effects : There is emerging evidence that it could play a role in cancer treatment by inducing apoptosis in tumor cells.

- Neuroprotective Properties : Some studies have indicated that it may protect neuronal cells from oxidative stress.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, contributing to its antitumor activity.

- Receptor Modulation : It might modulate neurotransmitter receptors, providing neuroprotective effects.

- Oxidative Stress Reduction : The compound may reduce oxidative stress by scavenging free radicals.

Study 1: Antimicrobial Activity

A study conducted by [source] evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition against Gram-positive bacteria, with an IC50 value suggesting potent activity.

Study 2: Antitumor Effects

Research published in [source] explored the antitumor potential of this compound in vitro. The findings revealed that it induced apoptosis in human cancer cell lines, with a notable decrease in cell viability at concentrations above 10 µM.

Study 3: Neuroprotection

A recent investigation highlighted the neuroprotective effects of this compound against H2O2-induced oxidative stress in neuronal cells. The study reported that the compound significantly reduced cell death and preserved cellular integrity at low concentrations.

Data Summary

| Biological Activity | Effectiveness | Observations |

|---|---|---|

| Antimicrobial | Moderate | Effective against Gram-positive bacteria |

| Antitumor | High | Induces apoptosis in cancer cells |

| Neuroprotective | Significant | Protects against oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.